
Pyridine, 3-pentadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-pentadecyl- is a derivative of pyridine, which is a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine itself is a colorless liquid with a distinct, unpleasant odor and is known for its basic properties. The 3-pentadecyl- substitution refers to the attachment of a pentadecyl group (a 15-carbon alkyl chain) at the third position of the pyridine ring. This modification can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including pyridine, 3-pentadecyl-, can be achieved through several methods. One common approach is the Hantzsch pyridine synthesis, which involves the condensation of two moles of β-keto esters with one mole of an aldehyde in the presence of ammonia. This method can be adapted to introduce the pentadecyl group at the desired position on the pyridine ring .
Another method involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of pyridine derivatives often involves the use of high-temperature and high-pressure conditions to facilitate the desired reactions. For example, the reaction of acetylene, ammonia, and formaldehyde in the presence of alumina at 500°C is a common industrial method for producing pyridine . This method can be modified to include the necessary reagents for the synthesis of pyridine, 3-pentadecyl-.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-pentadecyl- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as bromine and nucleophilic reagents such as Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine, 3-pentadecyl- can yield pyridine N-oxide derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
Pyridine, 3-pentadecyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine, 3-pentadecyl- involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various Lewis acids . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the long alkyl chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells .
Comparison with Similar Compounds
Pyridine, 3-pentadecyl- can be compared with other pyridine derivatives such as pyridine, 3-ethyl- and pyridine, 3-hexyl-. These compounds share a similar pyridine core but differ in the length of the alkyl chain attached at the third position. The longer alkyl chain in pyridine, 3-pentadecyl- can enhance its hydrophobicity and membrane permeability compared to shorter-chain derivatives .
Similar Compounds
- Pyridine, 3-ethyl-
- Pyridine, 3-hexyl-
- Pyridine, 3-octyl-
These compounds can exhibit different chemical and biological properties based on the length and nature of the alkyl chain .
Properties
CAS No. |
58069-41-3 |
|---|---|
Molecular Formula |
C20H35N |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
3-pentadecylpyridine |
InChI |
InChI=1S/C20H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21-19-20/h15,17-19H,2-14,16H2,1H3 |
InChI Key |
OZMYAGVHIFPLTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
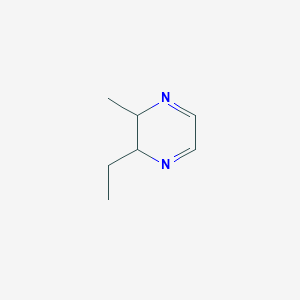
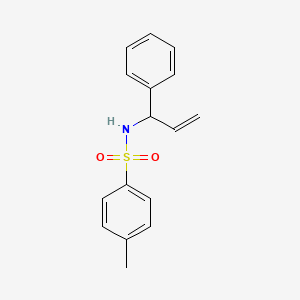
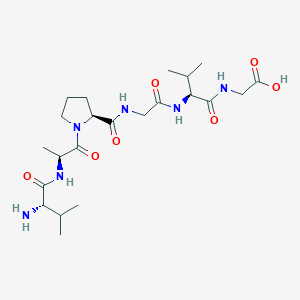
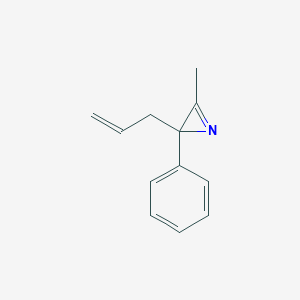
![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
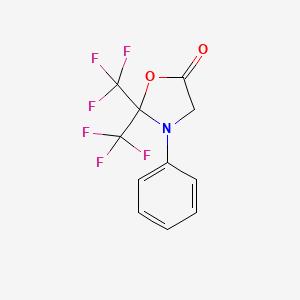
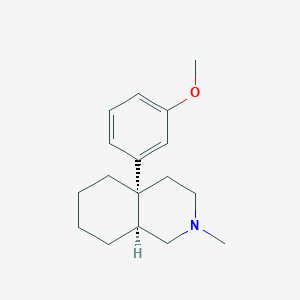
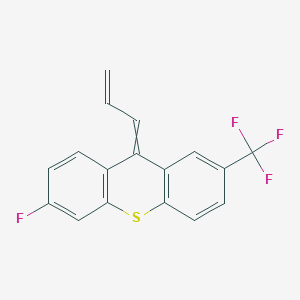



![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
